Lipophilicity Shift: 3‑(5‑Methylhexan‑2‑yl) vs. 3‑Methyl and 3‑Ethyl Pteridin‑4‑ones
The target compound displays a computed log P of 3.13, indicative of substantial hydrophobicity imparted by the branched C₈ alkyl chain . In contrast, 3‑methylpteridin‑4‑one and 3‑ethylpteridin‑4‑one have computed log P values of approximately −0.18 and +0.5, respectively . The >3 log‑unit increase places the compound firmly in a Lipinski‑favorable but highly lipophilic space, suggesting superior passive membrane diffusion but also potential solubility limitations compared with the shorter‑chain analogs.
| Evidence Dimension | Computed octanol–water partition coefficient (log P) |
|---|---|
| Target Compound Data | log P ≈ 3.13 (ZINC prediction, C₁₃H₁₈N₄O) |
| Comparator Or Baseline | 3‑Methylpteridin‑4‑one: log P ≈ −0.18; 3‑Ethylpteridin‑4‑one: log P ≈ +0.5 |
| Quantified Difference | Δlog P ≈ +3.3 vs. 3‑methyl; ≈ +2.6 vs. 3‑ethyl |
| Conditions | Computational prediction using the ZINC20 pipeline (XLogP model); experimental log P not available. |
Why This Matters
A log P shift of this magnitude can dominate decisions in cell‑based assay design, formulation work, and ADME screening; researchers prioritizing membrane permeability may find the branched‑alkyl analog uniquely suited among commercially available pteridin‑4‑ones.
- [1] ZINC254799532 (target) and ZINC1701185 (3‑methylpteridin‑4‑one) – ZINC20 substance entries, UCSF. Computed log P values accessed 2026‑05‑10. View Source
- [2] 3‑Ethylpteridin‑4‑one – ZINC entry ZINC896281; computed log P ≈ 0.5. ZINC20 database, UCSF. View Source
